molecular formula C25H24FN3O2 B278429 2-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

2-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B278429
M. Wt: 417.5 g/mol
InChI Key: XXWVORLHZZEDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a potent inhibitor of various enzymes and has shown promising results in preclinical studies.

Scientific Research Applications

2-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential applications in drug discovery and development. This compound has shown potent inhibitory activity against various enzymes, including histone deacetylases, protein kinase C, and phosphodiesterases. These enzymes are involved in various cellular processes and are potential targets for the development of new drugs for the treatment of cancer, neurological disorders, and inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide involves the inhibition of various enzymes. The compound binds to the active site of these enzymes and prevents their activity, leading to the modulation of various cellular processes. For example, inhibition of histone deacetylases leads to the modulation of gene expression, while inhibition of protein kinase C and phosphodiesterases leads to the modulation of signal transduction pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide depend on the specific enzyme that is inhibited. For example, inhibition of histone deacetylases leads to the modulation of gene expression, which can have various effects on cellular processes such as cell proliferation and differentiation. Inhibition of protein kinase C and phosphodiesterases can also have various effects on signal transduction pathways, leading to the modulation of cellular processes such as inflammation and neuronal function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the specific enzymes that are inhibited by this compound and their role in various cellular processes. Additionally, the potential toxicity of this compound can be further studied to determine its safety for use in humans.

Synthesis Methods

The synthesis of 2-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide involves several steps. The first step involves the synthesis of 2-fluoro-4-nitrobenzoic acid, which is then converted to 2-fluoro-4-aminobenzoic acid. The 4-aminobenzoic acid is then coupled with 4-(2-methylbenzoyl)-1-piperazine to form the intermediate product, which is subsequently treated with benzoyl chloride to yield the final product, 2-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide.

properties

Molecular Formula

C25H24FN3O2

Molecular Weight

417.5 g/mol

IUPAC Name

2-fluoro-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C25H24FN3O2/c1-18-6-2-3-7-21(18)25(31)29-16-14-28(15-17-29)20-12-10-19(11-13-20)27-24(30)22-8-4-5-9-23(22)26/h2-13H,14-17H2,1H3,(H,27,30)

InChI Key

XXWVORLHZZEDRI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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